N,N,N',N'-Tetrabutylhexane-1,6-diamine
Overview
Description
N,N,N’,N’-Tetrabutylhexane-1,6-diamine is a chemical compound . The molecule contains a total of 74 atoms, including 48 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of N,N,N’,N’-Tetrabutylhexane-1,6-diamine . The molecule has a molecular weight of 340.6299 . It contains a total of 73 bonds, including 25 non-H bonds, 19 rotatable bonds, 2 positively charged N, and 2 quaternary N .Physical And Chemical Properties Analysis
N,N,N’,N’-Tetrabutylhexane-1,6-diamine has a molecular weight of 340.64 . It has a boiling point of 83 °C at 2 mm Hg, a density of 0.82 g/mL at 25 °C, and a refractive index of n20/D 1.451 .Scientific Research Applications
1. Biological Monitoring in Industrial Manufacturing
In industrial manufacturing, where 1,6-Hexamethylene diamine is used as raw material, studies have investigated its metabolism and excretion in humans. The urinary excretion of compounds like monoacetylated HDA (N-acetyl-1,6-hexamethylene diamine) and HDA in volunteers was measured, demonstrating rapid elimination and significant inter-individual variation in excretion rates (Brorson et al., 1990).
2. Guest Binding in Chemistry
A study highlighted the use of N,N,N',N'-tetramethylhexane-1,6-diamine (TMHDA) in forming selective guest binding via electronic communications through a fused zinc porphyrin array. This demonstrates its application in the field of supramolecular chemistry, particularly in complexation with C60 and other diamines (Sato et al., 2005).
3. Polymer Chemistry and Material Science
In material science, N,N,N',N'-tetramethyl-1,6-hexadiamine and similar compounds have been used as thermally reversible ionic cross-linking agents for PVC. This application highlights its role in enhancing the mechanical properties of materials (Huang Feng-yuan, 2004).
4. Organic Synthesis and Photoinduced Reactions
This diamine also finds application in organic synthesis and photoinduced reactions. For example, it was used in a study examining the photoinduced electron-transfer reaction between perfluoroalkyl iodides and various diamines, highlighting its role in forming complex organic compounds (Chen et al., 1993).
5. CO2 Capture and Environmental Applications
Recent studies have investigated tertiary diamines, including N,N,N',N'-tetramethyl-1,6-diamine, for their application in CO2 capture. This research is particularly relevant in the context of environmental engineering and sustainable technology development (Xiao et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N,N',N'-tetrabutylhexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2/c1-5-9-17-23(18-10-6-2)21-15-13-14-16-22-24(19-11-7-3)20-12-8-4/h5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPIBFVZIFKMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCCCCN(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027920 | |
Record name | N,N,N',N'-Tetrabutyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrabutylhexane-1,6-diamine | |
CAS RN |
27090-63-7 | |
Record name | N1,N1,N6,N6-Tetrabutyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27090-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N',N'-Tetrabutylhexane-1,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027090637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, N1,N1,N6,N6-tetrabutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N',N'-Tetrabutyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetrabutylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N,N',N'-TETRABUTYLHEXANE-1,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441AFN19XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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